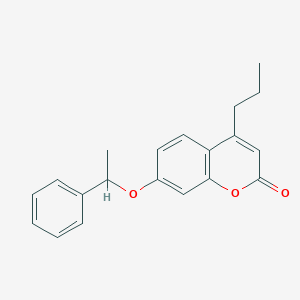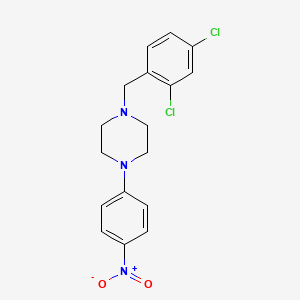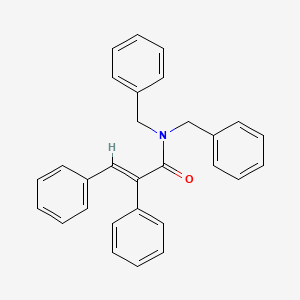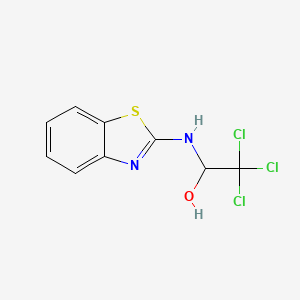
7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one, also known as PAP-1, is a synthetic compound that belongs to the class of flavonoids. It was first synthesized in 1999 by researchers at the University of Illinois, and since then, it has been extensively studied for its potential applications in scientific research. In
Scientific Research Applications
7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one has been used in various scientific research studies as a tool to investigate the role of protein-protein interactions in biological systems. It has been shown to selectively inhibit the interaction between the transcription factor HIF-1α and its coactivator p300/CBP, which plays a crucial role in the regulation of oxygen homeostasis and angiogenesis. 7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one has also been used to study the interaction between the transcription factor NF-κB and its coactivator CBP, which is involved in the regulation of inflammatory responses and immune function.
Mechanism of Action
7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one acts as a competitive inhibitor of the interaction between HIF-1α and p300/CBP or NF-κB and CBP. It binds to the acetyl-lysine binding pocket of the coactivator protein, preventing the recruitment of the transcription factor to the DNA promoter region and inhibiting the transcriptional activity of the target gene.
Biochemical and Physiological Effects:
7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one has been shown to have significant effects on the regulation of oxygen homeostasis, angiogenesis, and inflammatory responses. Inhibition of HIF-1α and NF-κB activity by 7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one has been demonstrated to reduce tumor growth, suppress inflammation, and improve tissue oxygenation in various animal models.
Advantages and Limitations for Lab Experiments
7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one is a valuable tool for investigating the role of protein-protein interactions in biological systems, particularly in the regulation of transcriptional activity. Its high selectivity and potency make it a useful compound for studying specific pathways and targets. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations may pose challenges for certain experiments.
Future Directions
Further research is needed to explore the potential applications of 7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one in various disease models, including cancer, inflammation, and ischemic injury. The development of more potent and selective analogs of 7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one may also lead to new therapeutic strategies for these conditions. Additionally, the use of 7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one as a tool for investigating the role of other protein-protein interactions in biological systems may provide valuable insights into the mechanisms of disease and potential targets for drug development.
Synthesis Methods
7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one can be synthesized by a multistep process involving the condensation of 4'-hydroxyacetophenone with 3-bromoanisole, followed by the reaction with propylmagnesium bromide and cyclization with acid catalysts. The final product is obtained by recrystallization in ethanol.
properties
IUPAC Name |
7-(1-phenylethoxy)-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-3-7-16-12-20(21)23-19-13-17(10-11-18(16)19)22-14(2)15-8-5-4-6-9-15/h4-6,8-14H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVYFOIBDUXUII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5207284.png)

methanol](/img/structure/B5207296.png)
amino]-4-oxobutanoic acid](/img/structure/B5207305.png)
![2-(5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5207309.png)

![1-[(4-biphenylyloxy)acetyl]-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5207321.png)

![17-(6-methyl-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5207329.png)
![(4-nitrobenzylidene)[4-(6-{4-[(4-nitrobenzylidene)amino]phenyl}-2-phenyl-4-pyrimidinyl)phenyl]amine](/img/structure/B5207345.png)
![N-(2-methylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5207356.png)
![4-[(2-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5207357.png)
![1-[(4-{2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]piperidine hydrobromide](/img/structure/B5207362.png)